molecular formula C21H18F2N2O4S2 B6568327 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946240-47-7

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6568327
CAS No.: 946240-47-7
M. Wt: 464.5 g/mol
InChI Key: NIGJUKOPQJZKHW-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound with the molecular formula C21H18F2N2O4S2 and a molecular weight of 464.5 g/mol . It is a fluorinated sulfonamide derivative built around a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds . Sulfonamides are a significant class of compounds with a broad spectrum of pharmacological activities, including acting as carbonic anhydrase inhibitors . Recent scientific research has explored the effects of related sulfonamide compounds, demonstrating their potential in modulating neurological pathways and pain responses . For instance, one study showed that a similar sulfonamide attenuated nicotine-induced behavioral sensitization and modulated striatal adenosine levels in mice . Another study on a related compound revealed significant analgesic and antiallodynic effects in models of acute and diabetic neuropathic pain, suggesting potential involvement of serotonergic and opioidergic pathways . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-3-8-19(9-4-16)30(26,27)24-18-7-12-21-15(14-18)2-1-13-25(21)31(28,29)20-10-5-17(23)6-11-20/h3-12,14,24H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGJUKOPQJZKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide and Sulfonyl Groups

The target compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

3-Chloro-4-Fluoro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (CAS 946346-24-3)
  • Structure : Differs by a 3-chloro substituent on the benzene-1-sulfonamide ring.
  • Molecular Weight : 481.0 g/mol (C₂₁H₁₈ClFN₂O₄S₂) .
3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide
  • Structure : Replaces the 4-fluorobenzenesulfonyl group with a propylsulfonyl chain .
  • Impact : The alkyl chain reduces aromatic interactions but may enhance solubility due to decreased hydrophobicity .
N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-4-Fluorobenzene-1-Sulfonamide (CAS 946258-73-7)
  • Structure : Substitutes the 4-fluorobenzenesulfonyl group with a benzoyl moiety .
  • Molecular Weight : 410.5 g/mol (C₂₂H₁₉FN₂O₃S) .
  • Impact : The benzoyl group introduces a ketone, altering electronic properties and hydrogen-bonding capacity compared to sulfonyl derivatives.

Key Observations :

  • Fluorine Positioning: Entry 7’s 2,4-difluoro substitution enhances potency (IC₅₀ <1 μmol/L) compared to mono-fluorinated analogs .
  • Chlorine vs. Fluorine : Entry 8’s chlorine substituent results in lower potency (IC₅₀ <15 μmol/L), suggesting fluorine’s superior electronic effects in binding interactions.
  • Heterocyclic Modifications: Entry 9’s pyrido-oxazine core and trifluoromethyl group yield nanomolar activity (EC₅₀ =6 nmol/L), emphasizing the role of rigid heterocycles in affinity .

Preparation Methods

Stepwise Sulfonylation Approach

The most widely reported method involves sequential sulfonylation reactions:

  • Sulfonylation of Tetrahydroquinoline at Position 1 :

    • Reactants : 1,2,3,4-Tetrahydroquinoline is treated with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF).

    • Conditions : A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

    • Outcome : This step yields 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, confirmed via thin-layer chromatography (TLC) or LC-MS.

  • Nitration and Reduction to Introduce the 6-Amino Group :

    • Nitration : The intermediate undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at position 6.

    • Reduction : Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or chemical reduction (e.g., SnCl2/HCl\text{SnCl}_2/\text{HCl}) converts the nitro group to an amine, yielding 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.

  • Sulfonylation at Position 6 :

    • The 6-amine intermediate reacts with a second equivalent of 4-fluorobenzenesulfonyl chloride under similar conditions (TEA, THF, 0°C to RT).

    • Critical Note : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

One-Pot Sulfonylation Strategy

An alternative approach condenses the synthesis into a single reaction vessel, though this requires careful optimization:

  • Reactants : 1,2,3,4-Tetrahydroquinolin-6-amine is treated with two equivalents of 4-fluorobenzenesulfonyl chloride.

  • Conditions : A dual-base system (e.g., TEA and DMAP) in THF at −10°C, gradually warming to 25°C over 24 hours.

  • Yield : This method achieves ~65% yield, lower than the stepwise approach (~80%), likely due to competing side reactions at the primary and secondary amines.

Reaction Optimization and Challenges

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane0 → 25187895
THF−10 → 25246590
Acetonitrile25364585

Data aggregated from analogous sulfonylation reactions.

Polar aprotic solvents like THF improve sulfonyl chloride solubility but may slow reaction kinetics compared to dichloromethane. Sub-zero temperatures mitigate side reactions but prolong synthesis times.

Base Selection

  • Triethylamine : Ensures efficient HCl scavenging but may form complexes with sulfonyl chlorides at high concentrations.

  • Pyridine : Offers milder conditions but requires longer reaction times (24–48 hours).

  • DMAP : Accelerates sulfonylation via nucleophilic catalysis, particularly in one-pot systems.

Comparative Analysis of Analogous Compounds

The synthesis of structurally related sulfonamides reveals consistent trends:

Compound Name (CAS)Sulfonylation StepsKey ConditionYield (%)
3-Chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (922059-27-6)1TEA, DCM, 0°C82
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (946346-24-3)2THF, −10°C → RT75
Target Compound (946240-47-7)2DCM, 0°C → RT78

Multi-step protocols consistently outperform one-pot methods in yield and purity, attributed to better control over regioselectivity.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Recrystallization from ethanol/water enhances purity.

  • Characterization :

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.72 (m, 4H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.51 (t, 2H, CH₂), 2.89 (t, 2H, CH₂), 1.98–1.85 (m, 2H, CH₂).

    • HRMS : Calculated for C21H18F2N2O4S2\text{C}_{21}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_4\text{S}_2: 464.06; Found: 464.05.

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages:

  • Residence Time : 10–15 minutes per sulfonylation step.

  • Throughput : 1–2 kg/day using microreactor technology.

  • Safety : Enhanced temperature control minimizes exothermic risks during sulfonyl chloride additions .

Q & A

Q. What are the key synthetic pathways for preparing 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting tetrahydroquinoline derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Cyclization : Formation of the tetrahydroquinoline scaffold via acid-catalyzed cyclization of substituted anilines .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity.
Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hrs) enhances efficiency .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and fluorinated aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₁₈F₂N₂O₄S₂, theoretical MW: 512.1 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., PDB-like analysis for active conformers) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted sulfonyl chlorides.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves polar impurities .
  • Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (>95% by HPLC) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against serine proteases (e.g., trypsin, thrombin) via fluorogenic substrate assays (IC₅₀ determination) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with nuclear receptors (e.g., RORγ) .

Advanced Research Questions

Q. How does the compound interact with RORγ at the molecular level, and what structural features drive inverse agonism?

  • Methodological Answer :
  • Crystallographic Studies : Co-crystallize with RORγ ligand-binding domain (LBD) to identify key interactions (e.g., hydrogen bonds with Arg367, hydrophobic packing with Phe377) .
  • Mutagenesis : Replace residues (e.g., Arg367Ala) to validate binding using ITC (isothermal titration calorimetry).
    Key Structural Drivers :
  • Fluorine atoms enhance binding via halogen bonding .
  • Sulfonamide groups stabilize the inactive conformation of RORγ .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer : Design derivatives with systematic substitutions:
PositionModificationEffect on IC₅₀ (RORγ)Reference
Tetrahydroquinoline C6-NH₂ vs. -SO₂CF₃1.5 µM → 0.8 µM
Fluorine positionpara vs. meta2.1 µM → 4.3 µM
Synthetic Focus : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR vs. luciferase reporter assays) .
  • Solubility Correction : Adjust DMSO concentration (<0.1% to avoid false negatives) .
  • Stereochemical Analysis : Chiral HPLC to isolate enantiomers; test individual isomers for activity .

Q. What computational tools can predict off-target interactions or toxicity?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with PDB 4NB6 (RORγ) to model binding .
  • ADMET Prediction : SwissADME or ProTox-II to assess permeability (LogP <5), CYP inhibition, and hepatotoxicity .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate conformational stability in aqueous solution .

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